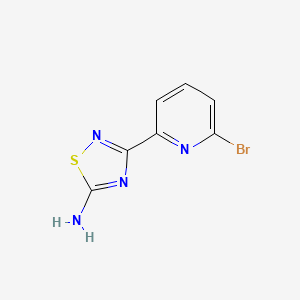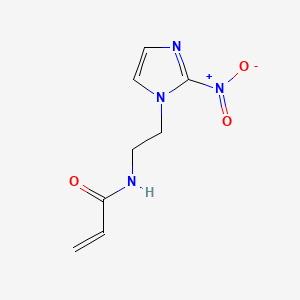
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is a compound that features an imidazole ring substituted with a nitro group and an acrylamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide typically involves the reaction of 2-nitroimidazole with an appropriate acrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like acetonitrile . The reaction is usually carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted imidazole derivatives.
Polymerization: Polyacrylamide derivatives.
Applications De Recherche Scientifique
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its use in drug development, particularly for its ability to target hypoxic cells in tumors.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This makes it particularly effective against hypoxic tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole but with a longer half-life.
Ornidazole: Used for its antiprotozoal and antibacterial properties
Uniqueness
N-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)acrylamide is unique due to its acrylamide moiety, which allows it to undergo polymerization reactions, making it useful in material science and polymer chemistry .
Propriétés
Formule moléculaire |
C8H10N4O3 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
N-[2-(2-nitroimidazol-1-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C8H10N4O3/c1-2-7(13)9-3-5-11-6-4-10-8(11)12(14)15/h2,4,6H,1,3,5H2,(H,9,13) |
Clé InChI |
IUWPAVRXGHDFCQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCCN1C=CN=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


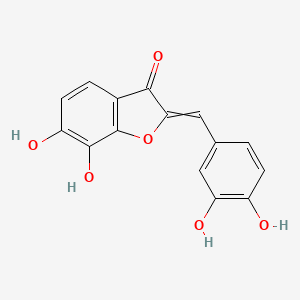
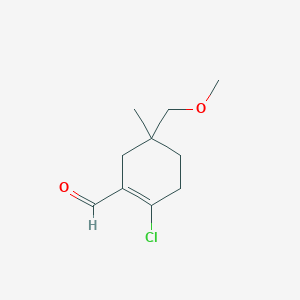
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)

![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

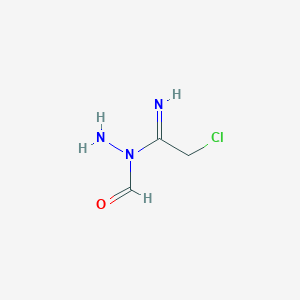

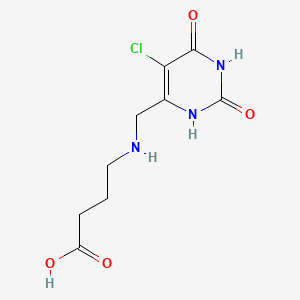
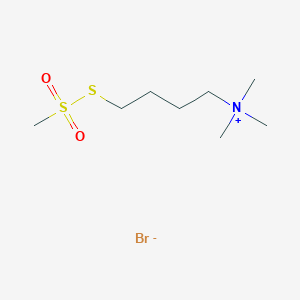
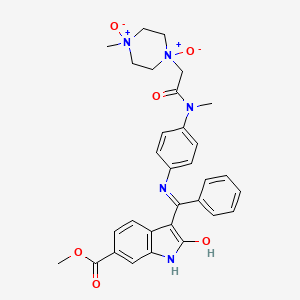
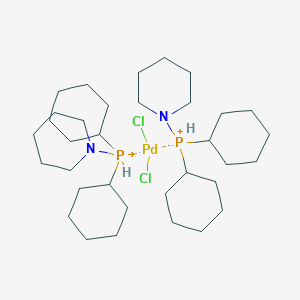
![4-chloro-2-(furan-3-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13852556.png)
